(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

描述

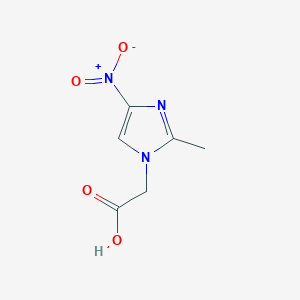

(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid (CAS: 16230-87-8) is a nitroimidazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol . Its structure comprises a nitro group at position 4 of the imidazole ring, a methyl substituent at position 2, and an acetic acid moiety at position 1 (Figure 1). This compound is primarily utilized as a pharmaceutical impurity standard (e.g., metronidazole-related impurities) and a building block in medicinal chemistry for synthesizing bioactive derivatives . Crystallographic studies reveal that its solid-state structure is stabilized by intermolecular C–H···O and C–H···N hydrogen bonds, as well as π–π interactions .

属性

IUPAC Name |

2-(2-methyl-4-nitroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-5(9(12)13)2-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTLZGISRLBDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167354 | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16230-87-8 | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Precursor Synthesis

The synthesis of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid begins with 2-methylimidazole or its derivatives. Imidazole’s nitration is highly regioselective under controlled conditions, favoring the 4-position due to the electron-donating methyl group at position 2 . Prior to nitration, protective strategies may be employed to prevent undesired side reactions. For example, acetylation of the imidazole nitrogen using acetic anhydride or chloroacetic acid stabilizes the ring during subsequent reactions .

Nitration of the Imidazole Core

Nitration introduces the nitro group at position 4 of the imidazole ring. A mixed acid system—typically concentrated nitric acid (65–70%) and sulfuric acid—is employed under cooled conditions (0–30°C) . The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing nitration to the para position.

Key Reaction Conditions:

-

Temperature: Maintained below 30°C to prevent decomposition of intermediates .

-

Acid Ratio: A 1:1 to 1:2 molar ratio of nitric acid to sulfuric acid ensures optimal nitronium ion (NO₂⁺) generation .

-

Duration: 3–5 hours for complete conversion, monitored via thin-layer chromatography (TLC) .

Post-nitration, the product is isolated by precipitation in ice-cold water, yielding 2-methyl-4-nitroimidazole with a reported purity of >90% .

Industrial-Scale Production Methods

Industrial synthesis prioritizes yield, scalability, and cost-efficiency. Continuous flow reactors replace batch processes to manage exothermic reactions and improve reproducibility. Key advancements include:

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 5–8 hours | 1–2 hours |

| Yield | 70–75% | 85–90% |

| Purity | 90–92% | 95–98% |

| Temperature Control | Challenging | Precise (±1°C) |

Automated systems integrate real-time pH and temperature monitoring, reducing human error.

Purification and Characterization

Crude product purification involves recrystallization from ethanol/water or ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm structural integrity.

Critical Purity Parameters:

化学反应分析

(2-Methyl-4-nitro-1H-imidazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Mechanism of Action

The compound is characterized by its imidazole ring and nitro group, which contribute to its reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, while the imidazole ring allows for various substitution reactions. The mechanism of action involves interaction with enzymes and receptors, influencing biochemical pathways related to inflammation, microbial activity, and cellular processes.

Chemistry

- Building Block : It serves as a crucial building block for synthesizing more complex organic molecules.

- Reactivity : The compound can participate in oxidation and reduction reactions, allowing for the creation of derivatives with tailored properties.

Biology

- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Antiviral Effects : Research has shown potential antiviral activities against various pathogens .

Medicine

- Drug Development : The compound is being investigated for its role as a precursor in the synthesis of pharmaceuticals, particularly in creating drugs targeting bacterial infections and other diseases .

- Radiation Sensitization : Nitroimidazole derivatives have been explored as radiosensitizers to enhance the effects of radiation therapy on hypoxic tissues, improving cancer treatment outcomes .

Industry

- Synthesis of Industrial Chemicals : It is utilized in producing various industrial chemicals, contributing to advancements in material science and polymer chemistry.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid demonstrated its effectiveness against various bacterial strains. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Radiosensitization in Cancer Therapy

Research investigating the use of nitroimidazoles as radiosensitizers highlighted the potential of this compound in enhancing the lethality of ionizing radiation on hypoxic tumor cells. This study provided insights into optimizing radiation doses for improved therapeutic outcomes .

作用机制

The mechanism of action of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

相似化合物的比较

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : The free acid form exhibits moderate water solubility due to its polar nitro and carboxylic acid groups. Ester derivatives (e.g., ethyl/methyl) are more lipophilic, enhancing membrane permeability .

- Stability : The 4-nitro configuration is less reactive than 5-nitro isomers, reducing susceptibility to metabolic reduction .

Crystallographic and Spectroscopic Insights

- Crystal Packing : The target compound’s layered structure is stabilized by hydrogen bonds (C–H···O/N) and π–π interactions (centroid distance: 4.66 Å) .

- NMR Spectroscopy : ¹H/¹³C NMR spectra distinguish 4-nitro from 5-nitro isomers via characteristic shifts (e.g., C4 nitro groups deshield adjacent protons) .

生物活性

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The compound has the molecular formula and features an imidazole ring with a nitro group and an acetic acid moiety. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Nitroimidazole derivatives are known to be effective against a range of bacteria and protozoa. For instance, studies have shown that compounds with similar structures can inhibit the growth of anaerobic bacteria, making them useful in treating infections caused by such pathogens .

Anticancer Potential

The compound's derivatives have been explored for their anticancer activities. In vitro studies have demonstrated that certain nitroimidazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Radio-Sensitizing Effects

This compound has also been investigated for its potential as a radio-sensitizer. Nitroimidazoles enhance the effects of ionizing radiation on hypoxic tumor cells, which is crucial in improving the efficacy of radiotherapy in cancer treatment .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Enzyme Interaction : The imidazole ring may interact with enzymes and receptors, modulating their activity and impacting various biochemical pathways related to inflammation and infection .

Case Studies

Several studies highlight the compound's potential:

- Antimicrobial Study : A study investigating the antimicrobial efficacy of various nitroimidazole derivatives found that this compound exhibited significant activity against anaerobic bacteria, suggesting its application in treating infections resistant to conventional antibiotics .

- Cancer Research : In a comparative study of imidazole derivatives, this compound showed promising results in inhibiting the proliferation of A549 lung cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

- Radiation Therapy Enhancement : Research has demonstrated that this compound improves tumor response rates when combined with radiotherapy in preclinical models, highlighting its potential role in enhancing cancer treatment protocols .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Lacks nitro and acetic acid groups | Limited reactivity |

| 4-Nitroimidazole | Lacks methyl and acetic acid groups | Moderate antimicrobial activity |

| Imidazole-4-acetic acid | Lacks methyl and nitro groups | Reduced biological activity |

The presence of both the nitro and acetic acid groups in this compound enhances its reactivity and biological efficacy compared to these related compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-chloroacetic acid derivatives with 2-methyl-4-nitroimidazole in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Intermediates such as methyl or ethyl esters (e.g., methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) are often characterized using -NMR and -NMR to confirm substitution patterns and purity. Recrystallization from methanol or ethanol is commonly used for purification .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed, with data collected at low temperatures (e.g., 100 K) using Mo-Kα radiation. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used to solve and refine structures. Key parameters include R-factors (<5%), hydrogen bonding analysis (e.g., O–H···O/N interactions), and validation using tools like PLATON to check for twinning or disorder .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is used to quantify purity. Impurities such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid (a regioisomer) can be identified via LC-MS. -NMR is critical for detecting residual solvents (e.g., DMF) or unreacted intermediates. Reference standards from pharmacopeial sources (e.g., USP) are recommended for calibration .

Advanced Research Questions

Q. How does the nitro group in this compound influence its biological activity, particularly in hypoxic environments?

- Methodological Answer : The nitro group undergoes enzymatic reduction in hypoxic conditions, generating reactive radicals that disrupt DNA/RNA synthesis in pathogens. This mechanism is studied using in vitro assays with anaerobic bacterial cultures (e.g., Clostridium spp.) or cancer cell lines. Electron paramagnetic resonance (EPR) can detect radical intermediates, while docking studies predict binding affinity to nitroreductases .

Q. What computational strategies are used to predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model the compound’s electronic properties, such as HOMO-LUMO gaps and nitro group charge distribution. Molecular dynamics (MD) simulations assess solvation effects in aqueous or lipid environments. QSAR models correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?

- Methodological Answer : Discrepancies may arise from disorder or thermal motion. Strategies include:

- Re-refining the structure with anisotropic displacement parameters.

- Using twin refinement (SHELXL TWIN command) for non-merohedral twinning.

- Validating with the CheckCIF tool (IUCr) to identify outliers in bond angles/planes.

- Cross-validating with spectroscopic data (e.g., IR carbonyl stretches) .

Q. What experimental designs are optimal for studying the compound’s mechanism in antimicrobial resistance?

- Methodological Answer : Use minimum inhibitory concentration (MIC) assays against drug-resistant bacterial strains (e.g., Helicobacter pylori). Synergy studies with metronidazole or omeprazole are conducted via checkerboard assays. Transcriptomic analysis (RNA-seq) identifies upregulated genes (e.g., nitroreductases) in resistant strains. Radiolabeled -derivatives track cellular uptake in hypoxic zones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。